![molecular formula C17H12F3NO5 B11503320 4,5-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11503320.png)
4,5-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structural features This compound contains methoxy groups, a trifluoromethoxy phenyl group, and an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole-dione structure.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Trifluoromethoxy Phenyl Group: This step involves the coupling of a trifluoromethoxy phenyl group to the isoindole core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHOXY-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the trifluoromethoxy group.
4,5-DIMETHOXY-2-[4-(METHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE imparts unique chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C17H12F3NO5 |
---|---|
Molecular Weight |
367.27 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[4-(trifluoromethoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12F3NO5/c1-24-12-8-7-11-13(14(12)25-2)16(23)21(15(11)22)9-3-5-10(6-4-9)26-17(18,19)20/h3-8H,1-2H3 |
InChI Key |
QHWLHAGNJDGORI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)OC |
Origin of Product |
United States |
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